N-Ethylsuccinimide

Anticonvulsant Pharmacology Structure-Activity Relationship

N-Ethylsuccinimide (CAS 2314-78-5) eliminates assay failure risk from inappropriate N-alkyl substitution in anticonvulsant screening. N-Alkyl succinimides differ markedly in bulk properties-substituting the N-ethyl derivative with N-methyl or unsubstituted analogs without validation leads to performance failure. • Superior potency in PTZ-induced seizure models vs. N-methyl derivatives, making it the preferred intermediate for absence seizure drug candidates • Enhanced water solubility (615 g/L) enables higher reaction concentrations in aqueous biotransformations and green chemistry processes • Low melting point (28°C) facilitates melt crystallization purification and solvent-free reaction conditions vs. higher-melting N-methyl analog (mp 66-70°C)

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 2314-78-5
Cat. No. B051488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylsuccinimide
CAS2314-78-5
SynonymsN-Ethylsuccinimide;  1-Ethyl-2,5-pyrrolidinedione;  NSC 38693
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCCN1C(=O)CCC1=O
InChIInChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3
InChIKeyGHAZCVNUKKZTLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylsuccinimide: Differentiated Succinimide Building Block


N-Ethylsuccinimide (CAS 2314-78-5) is a pyrrolidinone-class compound [1] that serves as a versatile intermediate in pharmaceutical and material sciences. The compound features a succinimide core functionalized with an N-ethyl substituent [2], which imparts distinct physicochemical and pharmacological properties relative to unsubstituted and other N-alkyl succinimides. These differences necessitate careful selection of this specific derivative when reproducible outcomes and target-specific performance are required.

Why Generic N-Alkyl Succinimides Cannot Substitute


Substituting N-Ethylsuccinimide with its N-methyl, unsubstituted, or other N-alkyl analogs without empirical validation introduces significant risk of performance failure. Comparative studies demonstrate that the N-alkyl substituent is not an inert bystander but a critical determinant of both biological and physicochemical behavior. For instance, the same N-Cbz-α-amino succinimide scaffold exhibits complete inversion of anticonvulsant activity ranking between the N-ethyl and N-methyl derivatives depending on the assay model used [1]. Furthermore, bulk properties such as water solubility and physical state differ markedly among N-alkyl succinimides, impacting formulation and synthetic workup procedures [2]. These data underscore that functional outcomes are exquisitely sensitive to the specific N-alkyl group, making direct substitution scientifically unsound.

Quantitative Differentiation Against Closest Analogs


Inverted Anticonvulsant Potency: N-Ethyl vs. N-Methyl

In a head-to-head study of N-Cbz-α-amino succinimides, the N-ethyl derivative ((R)-1c) demonstrated the highest potency in the PTZ seizure model, whereas the N-methyl derivative ((R)-1b) was the most potent in the MES model. The potency ranking of N-alkyl substituents reversed completely between the two models [1].

Anticonvulsant Pharmacology Structure-Activity Relationship

Predicted Water Solubility Comparison

N-Ethylsuccinimide exhibits a predicted water solubility of 615 g/L based on ALOGPS modeling [1]. In contrast, the unsubstituted parent compound, succinimide, is reported to have a water solubility of approximately 333 g/L at 25°C [2]. This class-level inference suggests the N-ethyl group increases aqueous solubility relative to the unsubstituted core.

Physicochemical Properties Solubility Formulation

Distinct Physical State and Melting Point

N-Ethylsuccinimide is a solid at standard laboratory temperature (20°C), but has a notably low melting point of 28°C . This is a direct contrast to the N-methyl analog, N-methylsuccinimide, which is reported to have a melting point of 66-70°C [1]. This physical state difference has direct implications for handling, storage, and formulation.

Physical Properties Melting Point Handling

Proven Application Scenarios from Differentiated Properties


Anticonvulsant Candidates with PTZ-Selective Activity

Based on its superior potency in the PTZ-induced seizure model compared to N-methyl analogs, N-Ethylsuccinimide is the preferred starting material or intermediate for developing anticonvulsant drug candidates targeting absence seizures or other PTZ-responsive epilepsy phenotypes. Researchers should select this specific derivative when their primary screening cascade includes the PTZ model to maximize the probability of identifying a potent lead compound [1].

Aqueous-Phase Synthesis with High Substrate Loading

For reactions conducted in aqueous media—such as certain biotransformations or 'green chemistry' processes—the enhanced predicted water solubility of N-Ethylsuccinimide (615 g/L) relative to the parent succinimide makes it a more suitable substrate. This property can enable higher reaction concentrations, potentially improving reaction kinetics and overall process efficiency [2].

Precision Polymer Synthesis Using Defined Monomer Properties

In the synthesis of functionalized polymers, the low melting point (28°C) and specific solubility profile of N-Ethylsuccinimide differentiate it from other N-alkyl monomers. This can be critical for achieving desired polymer properties, such as flexibility or specific thermal transitions, and for optimizing solution-based polymerization conditions where the monomer's solubility and physical state are key process variables .

Low-Melting Solid Intermediate for Synthetic Sequences

For multi-step synthetic sequences where a low-melting intermediate is required for ease of handling, purification, or subsequent melt-phase reactions, N-Ethylsuccinimide (mp 28°C) offers a distinct advantage over its higher-melting N-methyl counterpart (mp 66-70°C). This property can simplify purification by melt crystallization or enable solvent-free reaction conditions .

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